molecular formula C7H4BrClN2 B11873196 5-Bromo-7-chloroimidazo[1,5-a]pyridine

5-Bromo-7-chloroimidazo[1,5-a]pyridine

Cat. No.: B11873196
M. Wt: 231.48 g/mol
InChI Key: UMBVYBDCEUOKLE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,5-a]pyridine (B1214698) Chemistry

The exploration of imidazo[1,5-a]pyridine chemistry has a rich history, with initial synthetic efforts dating back several decades. Early methods often involved the cyclization of substituted 2-aminomethylpyridines. Over the years, synthetic chemists have developed a diverse toolbox of reactions to construct and functionalize this heterocyclic system. These methods include cyclocondensation, cycloaddition, and oxidative cyclization reactions, allowing for the preparation of a vast library of derivatives. rsc.org The continuous evolution of synthetic methodologies has been driven by the ever-expanding interest in the biological and physical properties of these compounds.

Structural Significance of the Imidazo[1,5-a]pyridine Heterocyclic System

The imidazo[1,5-a]pyridine scaffold is a planar, aromatic system. Its structure can be viewed as a fusion of an imidazole (B134444) and a pyridine (B92270) ring. This fusion imparts a unique electronic distribution and steric profile. The presence of two nitrogen atoms at positions 4 and 9 influences the molecule's reactivity, basicity, and ability to participate in hydrogen bonding and metal coordination. The compact and rigid nature of the scaffold provides a well-defined three-dimensional structure, which is a desirable feature in the design of molecules with specific biological targets.

Overview of Imidazo[1,5-a]pyridine Derivatives as Privileged Scaffolds in Academic Disciplines

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. Imidazo[1,5-a]pyridine derivatives have earned this designation due to their wide-ranging biological activities. beilstein-journals.org They have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. Beyond medicinal chemistry, these compounds have also found applications in materials science as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to their unique photophysical properties. beilstein-journals.org

Specific Research Interest in Halogenated Imidazo[1,5-a]pyridine Derivatives

The introduction of halogen atoms onto the imidazo[1,5-a]pyridine scaffold is a common strategy to modulate the physicochemical and biological properties of the parent compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The specific placement of bromine at position 5 and chlorine at position 7 in 5-Bromo-7-chloroimidazo[1,5-a]pyridine is a deliberate synthetic choice aimed at fine-tuning the molecule's properties.

Electronic Effects: Both bromine and chlorine are electronegative atoms that can withdraw electron density from the aromatic system through the inductive effect. This can influence the reactivity of the ring towards electrophilic or nucleophilic attack.

Steric Effects: The size of the halogen atoms can influence the conformation of the molecule and its ability to fit into a binding pocket of a biological target.

Halogen Bonding: Bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. This can be a crucial factor in molecular recognition and binding affinity.

Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

The dual halogenation in this compound is expected to have a significant impact on its chemical behavior. The electron-withdrawing nature of the halogens would likely decrease the basicity of the nitrogen atoms and make the aromatic ring less susceptible to electrophilic substitution. Conversely, these positions could become reactive sites for nucleophilic aromatic substitution or for participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents at the 5 and 7 positions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. mdpi.com

The presence of both bromine and chlorine offers differential reactivity, potentially allowing for selective functionalization at one position over the other. Furthermore, the ability of these halogens to engage in halogen bonding can lead to specific and directional intermolecular interactions, which is of particular interest in the design of enzyme inhibitors and materials with specific packing properties.

While specific research data on this compound is not extensively available in the public domain, its structural features and the known effects of halogenation on similar heterocyclic systems suggest that it is a compound of significant interest for further investigation in various fields of chemical research.

Below is a table summarizing the key properties of the subject compound.

PropertyValue
IUPAC Name This compound
CAS Number 1427424-93-8
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-bromo-7-chloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-2-5(9)1-6-3-10-4-11(6)7/h1-4H

InChI Key

UMBVYBDCEUOKLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Br)Cl

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 5 Bromo 7 Chloroimidazo 1,5 a Pyridine

Reactivity of the Imidazo[1,5-a]pyridine (B1214698) Ring System

The imidazo[1,5-a]pyridine ring is an electron-rich bicyclic heteroaromatic system. Its reactivity is governed by the interplay of the pyridine (B92270) and imidazole (B134444) rings. The nitrogen atom at position 2 and the bridgehead nitrogen at position 8 influence the electron density distribution across the scaffold. Generally, the imidazole moiety is more susceptible to electrophilic attack than the pyridine ring. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyridines suggest that the C3 position is the most nucleophilic and prone to electrophilic substitution.

Transformation of Halogen Substituents at Positions 5 and 7

The carbon-halogen bonds at positions 5 and 7 are the primary sites for functionalization in 5-Bromo-7-chloroimidazo[1,5-a]pyridine. The differing nature of the carbon-bromine and carbon-chlorine bonds allows for potential site-selective reactions. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to achieve selective functionalization at the C5 position over the C7 position.

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a well-established transformation. researchgate.net The reaction proceeds through an addition-elimination mechanism, and its feasibility is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the halogen-bearing carbons.

The relative reactivity of the bromine at C5 and the chlorine at C7 towards nucleophiles is influenced by a combination of electronic and steric factors. While specific studies on this compound are not extensively documented, in many dihalogenated N-heterocycles, the position most activated by the ring nitrogen and other electronic factors will react preferentially. semanticscholar.orgmdpi.com For instance, in reactions with amines or alkoxides, one halogen can often be selectively displaced under controlled conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound This table is illustrative and based on general principles of SNAr reactions on related heterocycles, as specific experimental data for the title compound is not readily available.

NucleophilePotential Product(s)General Conditions
R-NH₂ (Amine)5-Amino-7-chloroimidazo[1,5-a]pyridine or 5-Bromo-7-aminoimidazo[1,5-a]pyridineHeat, polar solvent (e.g., DMF, NMP), often with a base (e.g., K₂CO₃, Et₃N)
R-O⁻ (Alkoxide)5-Alkoxy-7-chloroimidazo[1,5-a]pyridine or 5-Bromo-7-alkoxyimidazo[1,5-a]pyridineCorresponding alcohol as solvent, strong base (e.g., NaH, KOtBu)
R-S⁻ (Thiolate)5-(Alkyl/Arylthio)-7-chloroimidazo[1,5-a]pyridine or 5-Bromo-7-(alkyl/arylthio)imidazo[1,5-a]pyridinePolar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This trend allows for the selective functionalization of the C5-Br bond in this compound, leaving the C7-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-imidazo[1,5-a]pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. Selective coupling at the C5 position with various aryl- and heteroarylboronic acids is anticipated under standard Suzuki-Miyaura conditions. nih.govnih.gov

Heck Coupling: The Heck reaction couples the halo-imidazo[1,5-a]pyridine with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. Selective vinylation at the C5 position is expected. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the halo-imidazo[1,5-a]pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkynyl moieties. Selective alkynylation at the C5 position is the most probable outcome. soton.ac.ukresearchgate.net

Beyond the named cross-coupling reactions, a broader range of palladium-catalyzed transformations can be applied to this compound. These include reactions like the Buchwald-Hartwig amination for C-N bond formation and other specialized C-C bond-forming reactions.

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amines. Similar to other cross-coupling reactions, the greater reactivity of the C-Br bond would likely lead to selective amination at the C5 position of this compound. mit.edu This provides a complementary route to the SNAr reactions for the synthesis of amino-substituted imidazo[1,5-a]pyridines.

Table 2: Anticipated Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions This table is based on the general reactivity trend of aryl halides (Br > Cl) in palladium-catalyzed reactions, as specific comparative data for this compound is limited.

Reaction TypeCoupling PartnerExpected Major Product
Suzuki-MiyauraAr-B(OH)₂5-Aryl-7-chloroimidazo[1,5-a]pyridine
HeckAlkene5-Alkenyl-7-chloroimidazo[1,5-a]pyridine
SonogashiraTerminal Alkyne5-Alkynyl-7-chloroimidazo[1,5-a]pyridine
Buchwald-HartwigR₂NH5-(Dialkylamino)-7-chloroimidazo[1,5-a]pyridine

Functional Group Interconversions on the Imidazo[1,5-a]pyridine Scaffold

Following the initial functionalization of the halogenated positions, the newly introduced groups can undergo further transformations. For instance, an introduced formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. An amino group can be acylated or diazotized, and a cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These interconversions add to the synthetic utility of the this compound core.

The imidazo[1,5-a]pyridine ring system is generally stable to mild oxidizing agents. However, under more vigorous conditions, or in the presence of specific functional groups, oxidation can occur. For instance, if alkyl substituents are present on the ring, they could potentially be oxidized at the benzylic-like position.

Oxidation of the nitrogen atoms in the ring system is also a possibility. The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring system, making it more susceptible to both electrophilic and nucleophilic attack. The imidazole nitrogen atoms are generally less prone to N-oxidation. Specific studies on the oxidation of this compound are not widely reported, but analogies can be drawn from the chemistry of related N-heterocycles.

Reduction Reactions

While specific studies on the reduction of this compound are not extensively documented, the reactivity can be predicted based on the functional groups present: the bromo and chloro substituents on the pyridine ring and the heterocyclic core itself. Potential reduction pathways include dehalogenation and saturation of the pyridine ring.

Dehalogenation: The carbon-halogen bonds are susceptible to cleavage under various reductive conditions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. asianpubs.orgresearchgate.net Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with a hydrogen source can lead to the stepwise or complete removal of bromine and chlorine atoms. asianpubs.orgresearchgate.net The relative ease of removal is typically Br > Cl. By controlling the reaction conditions (catalyst, pressure, temperature), selective monodehalogenation or complete dehalogenation to form imidazo[1,5-a]pyridine could potentially be achieved.

Ring Hydrogenation: The pyridine portion of the imidazo[1,5-a]pyridine system can also undergo reduction, leading to tetrahydroimidazo[1,5-a]pyridine derivatives. This transformation typically requires more forcing conditions than dehalogenation, such as higher hydrogen pressures and more active catalysts like rhodium or ruthenium, or the use of PtO₂ in an acidic solvent like glacial acetic acid. asianpubs.orgresearchgate.net The presence of electron-withdrawing halogen substituents deactivates the ring, making its reduction more challenging compared to the unsubstituted parent heterocycle.

Table 1: Potential Reduction Reactions of this compound
Reaction TypeTypical Reagents and ConditionsPotential Product(s)Notes
Selective DebrominationPd/C, H₂ (1 atm), base (e.g., Et₃N), room temp.7-chloroimidazo[1,5-a]pyridineC-Br bond is generally more reactive than C-Cl bond.
Complete DehalogenationPd/C, H₂ (>1 atm), base, elevated temp.Imidazo[1,5-a]pyridineRemoves both halogen substituents.
Ring HydrogenationPtO₂, H₂ (50-70 bar), glacial acetic acid5-Bromo-7-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineTypically requires harsher conditions than dehalogenation. researchgate.net

Acid-Base Properties and Protonation Studies of the Imidazo[1,5-a]pyridine Nitrogen Atoms

The imidazo[1,5-a]pyridine skeleton contains two nitrogen atoms, making it a basic compound capable of being protonated in an acidic medium. The site of protonation is a key factor determining the chemical and photophysical properties of the resulting cation.

Protonation Site: For the imidazo[1,5-a]pyridine ring system, theoretical and experimental studies on related structures indicate that protonation preferentially occurs on the nitrogen atom of the imidazole ring. rsc.orgmdpi.com This nitrogen is generally more basic than the pyridine nitrogen. The resulting conjugate acid is stabilized by resonance within the fused heterocyclic system. rsc.org Upon protonation, the electronic structure of the molecule is altered, which can lead to significant changes in its photophysical properties, a phenomenon known as acidochromism. rsc.org

Table 2: Comparison of Predicted Basicity (pKa of Conjugate Acid)
CompoundRelevant pKa (approx.)Effect of Structure/Substituents
Imidazole~7.0 mdpi.comReference five-membered ring.
Pyridine~5.2 mdpi.comscribd.comReference six-membered ring; less basic than imidazole.
Imidazo[1,5-a]pyridine> 5.2Basicity influenced by the more basic imidazole nitrogen.
This compound< 5.2 (Predicted)Electron-withdrawing Br and Cl atoms decrease electron density and basicity. scribd.comresearchgate.net

Chelation and Coordination Chemistry with Metal Centers

The imidazo[1,5-a]pyridine framework, with its multiple nitrogen atoms, is a versatile ligand for the formation of coordination complexes with various metal centers. beilstein-journals.org These nitrogen atoms act as Lewis basic sites (electron-pair donors) that can bind to metal ions (electron-pair acceptors), forming stable complexes.

Coordination Modes: The geometry of the imidazo[1,5-a]pyridine scaffold allows it to act as an N-based ligand. When substituted appropriately, for instance with a pyridine ring at the 3-position, it can function as a bidentate chelating ligand, similar to the well-known 2,2'-bipyridine. The nitrogen atoms from both the imidazo[1,5-a]pyridine core and the substituent can coordinate to a single metal center, forming a stable chelate ring.

Influence of Halogen Substituents: In this compound, the electron-withdrawing nature of the bromo and chloro substituents diminishes the electron-donating ability of the nitrogen atoms. This electronic effect can influence the stability and properties of the resulting metal complexes. mdpi.com Generally, ligands with higher basicity form more stable metal complexes. Therefore, complexes of this compound may be less stable compared to those formed with the unsubstituted or electron-donating group-substituted imidazo[1,5-a]pyridine ligands. However, the halogen atoms can also participate in secondary interactions within the coordination sphere or be used as synthetic handles for post-coordination modification. The imidazo[1,5-a]pyridine skeleton has been used to create ligands for various transition metals, including rhodium, iridium, and silver, often in the context of N-heterocyclic carbene (NHC) chemistry. organic-chemistry.org

Table 3: Examples of Metal Coordination with Imidazo[1,5-a]pyridine-Based Ligands
Metal CenterLigand TypeCoordination NotesReference
Rh(I)Imidazo[1,5-a]pyridin-3-ylidene (ImPy-NHC)Forms stable square-planar Rh(I) mono- and bis-carbene complexes. organic-chemistry.org
Ni(II)3-(Pyridin-2-yl)imidazo[1,5-a]pyridineActs as a bidentate N,N-donor, similar to 2,2'-bipyridine.
Zn(II)Ditopic Imidazo[1,5-a]pyridine derivativeFunctions as a linker in the formation of 1D and 2D coordination polymers.N/A
Co(II)Bis(arylimidazol-2-ylidene)pyridineForms pincer complexes active in catalytic hydrogenation. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Chloroimidazo 1,5 a Pyridine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and photophysical properties. For 5-Bromo-7-chloroimidazo[1,5-a]pyridine, molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of theoretical studies.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

Table 1: Theoretical Electronic Properties of Imidazo[1,5-a]pyridine (B1214698) Derivatives
Compound/Derivative TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
Unsubstituted Imidazo[1,5-a]pyridine (Reference)-6.1-1.54.6DFT/B3LYP
Halogenated Imidazo[1,5-a]pyridine (Typical)-6.4-2.04.4DFT/B3LYP
This compound (Predicted)-6.5-2.24.3DFT/B3LYP

Note: The values in the table are representative examples based on typical DFT calculations for this class of compounds and are intended for illustrative purposes.

Spectroscopic Property Prediction and Interpretation (e.g., UV-Vis, Fluorescence, NMR)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate various spectra, aiding in the characterization and understanding of its properties.

UV-Vis and Fluorescence: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net These calculations can identify the primary electronic transitions, such as π→π* or n→π*, and predict the maximum absorption (λ_max) and emission wavelengths. Imidazo[1,5-a]pyridine derivatives are known for their unique optical behaviors and are often fluorescent. rsc.orgresearchgate.net The nature and position of substituents can significantly tune these properties, with halogenation potentially leading to shifts in the spectra. nih.gov The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, can also be estimated, providing insight into the structural changes between the ground and excited states. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure. nih.gov Broadening of signals in experimental NMR spectra of some pyridine (B92270) derivatives can sometimes be attributed to phenomena like prototropic tautomerism, which can also be investigated computationally. siftdesk.org

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterTypical Value/RangeNotes
UV-Vis Absorptionλmax~330-350 nmCorresponds to π→π* transitions, influenced by halogenation.
Fluorescence Emissionλem~380-420 nmDependent on solvent polarity and excited state geometry.
¹H NMRChemical Shift (δ)7.0 - 8.5 ppmAromatic protons, specific shifts depend on electronic environment.
¹³C NMRChemical Shift (δ)110 - 150 ppmAromatic carbons, positions influenced by N, Br, and Cl atoms.

Note: The values presented are estimations based on data for related imidazopyridine structures and computational predictions.

Conformational Analysis and Molecular Flexibility Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The imidazo[1,5-a]pyridine core is a fused bicyclic system, which imparts significant rigidity and planarity to the molecule.

For this compound, the primary structure is largely planar. Computational studies would focus on confirming the planarity of the ring system and investigating any minor deviations that might arise from steric interactions between the substituents or crystal packing forces. While the core structure lacks significant rotatable bonds that would lead to distinct conformers, theoretical calculations can map the potential energy surface to confirm the lowest energy geometry. In derivatives with more flexible side chains, this analysis becomes more critical. For the title compound, the study would primarily confirm that the planar conformation is the most stable state.

Intermolecular Interactions and Supramolecular Assembly (e.g., π···π stacking, hydrogen bonding)

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Computational studies can elucidate the nature and strength of these non-covalent interactions.

For this compound, several types of intermolecular interactions are anticipated:

π···π Stacking: The planar, aromatic nature of the imidazo[1,5-a]pyridine ring system makes it highly susceptible to π···π stacking interactions. rsc.orgresearchgate.net These interactions, where the electron clouds of adjacent aromatic rings overlap, are a major force in the crystal packing of such molecules. Theoretical calculations can determine the optimal geometry (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacks. researchgate.net

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites (like the nitrogen atoms) on neighboring molecules. This is a directional interaction that can significantly influence crystal packing.

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in a crystal lattice. rsc.org

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, theoretical studies could be applied to understand its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT calculations can be used to:

Locate Transition States: Identify the high-energy structures that represent the bottleneck of a reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which correlates with the reaction rate.

Model Reaction Intermediates: Characterize the structure and stability of any transient species formed during the reaction.

Such studies provide a detailed, atomistic understanding of why certain reactions are favored over others and can be used to predict the outcome of new reactions or optimize conditions for existing ones.

Ligand-Target Binding Affinity Prediction via Molecular Docking and Dynamics Simulations

Given the prevalence of imidazopyridine scaffolds in medicinal chemistry, predicting the interaction of this compound with biological targets like proteins is of significant interest. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking algorithms sample a large number of possible conformations and positions of the ligand within the protein's active site, scoring them based on a force field. The results can identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and provide an estimate of the binding affinity. nih.gov For this compound, docking could be used to screen its potential against various kinases or other enzyme targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to provide a more detailed and dynamic view of the ligand-protein complex. nih.gov These simulations model the movement of every atom in the system over time, allowing for the assessment of the stability of the binding pose predicted by docking. MD simulations can also be used in more advanced methods, such as free energy perturbation or thermodynamic integration, to calculate the binding free energy with higher accuracy than docking scores. nih.govnih.gov

Table 3: Application of Molecular Modeling Techniques
TechniquePrimary OutputApplication for this compound
Molecular DockingBinding pose, estimated binding affinity (scoring function)Virtual screening against protein libraries (e.g., kinases) to identify potential biological targets. nih.gov
Molecular Dynamics (MD)Dynamic stability of complex, refined binding interactionsAssessing the stability of the docked pose and understanding the flexibility of the ligand in the active site. nih.gov
Free Energy CalculationsRelative or absolute binding free energy (ΔGbind)Accurate prediction of binding affinity to guide lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For a series of halogenated imidazo[1,5-a]pyridine derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The process involves:

Data Collection: Assembling a dataset of related compounds with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that describe its physicochemical properties (e.g., LogP, molecular weight, electronic properties like HOMO/LUMO energies, topological indices).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized halogenated derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Academic Research Applications of Imidazo 1,5 a Pyridine Derivatives Excluding Clinical Human Trials

Applications in Materials Science and Optoelectronics

The rigid, planar structure and π-conjugated system of the imidazo[1,5-a]pyridine (B1214698) core are foundational to its utility in materials science. Halogenation can further influence the electronic properties, intermolecular interactions, and solid-state packing of these molecules, which are critical factors for their application in optoelectronic devices.

Imidazo[1,5-a]pyridine derivatives are recognized for their intrinsic luminescence, characterized by high Stokes shifts, good quantum yields, and excellent photostability. unito.it The introduction of halogen atoms onto the imidazo[1,5-a]pyridine skeleton has been shown to significantly modulate these photophysical properties. Research on a series of halogenated imidazo[1,5-a]pyridines has demonstrated that the nature and position of the halogen substituent can influence the luminescence quantum yields in solution, in some cases tripling their efficiency. northampton.ac.uk This "heavy atom effect" can promote intersystem crossing and affect the radiative decay pathways, leading to tunable emission characteristics. These properties make halogenated imidazo[1,5-a]pyridines highly attractive as organic dyes and luminescent materials for a range of applications, including security inks and fluorescent labels. rsc.org

The substitution pattern on the heterocyclic ring allows for fine-tuning of the emission color. For instance, derivatives of imidazo[1,5-a]pyridine have been developed that show strong greenish-yellow emission with high quantum yields. rsc.org Boron-centered spiro compounds incorporating imidazo[1,5-a]pyridin-3-yl phenols have been synthesized, exhibiting blue emission in solution and orange-red emission in the solid state. nih.gov

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

CompoundEmission Color (Solution)Quantum Yield (Φ)Key Features
BPy-1Greenish-Yellow~70%Push-pull fluorophore with large Stokes shift. rsc.org
BPy-FLBlue (in THF)93% (solid state)Exhibits Aggregation-Induced Emission (AIE). rsc.org
Boron Spiro CompoundsBlueVariesEmission wavelength is dependent on substituents. nih.gov

The promising luminescent properties of imidazo[1,5-a]pyridine derivatives have led to their exploration in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance. nih.govrsc.org Specifically, 1,3-disubstituted imidazo[1,5-a]quinolines have been successfully incorporated as emitter molecules in OLED structures, demonstrating their potential for blue light emission. uni-giessen.de The development of donor-π-acceptor push-pull fluorophores based on the imidazo[1,5-a]pyridine scaffold has resulted in materials with strong solid-state emission, a critical requirement for efficient OLEDs. rsc.org These materials have been employed as organic down-converter materials in hybrid white LEDs, achieving a high color rendering index. rsc.org

While less explored, the semiconducting properties of imidazo[1,5-a]pyridine derivatives suggest their potential use in Organic Thin-Film Transistors (OTFTs). The ability to modify the molecular structure and influence crystal packing through halogenation could be a strategy to optimize charge carrier mobility in these materials.

The imidazo[1,5-a]pyridine framework contains multiple nitrogen atoms that can act as coordination sites for metal ions, making its derivatives versatile ligands in coordination chemistry. researchgate.netnih.govacs.org This property has been exploited in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org

Recent research has demonstrated the successful incorporation of a linear ditopic imidazo[1,5-a]pyridine derivative into new Zn(II)-based coordination polymers. nih.gov This work highlights the structural capability of the imidazo[1,5-a]pyridine scaffold in forming one- and two-dimensional polymeric structures. The introduction of halogen atoms, such as in 5-Bromo-7-chloroimidazo[1,5-a]pyridine, could influence the coordination geometry and the resulting framework's properties through halogen bonding and other non-covalent interactions. A coordination polymer derived from an imidazo[1,5-a]pyridine has also been reported to be capable of detecting various ions in an aqueous solution. researchgate.net

Role as Advanced Chemical Sensors and Fluorescent Probes

The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemical sensors and fluorescent probes. dntb.gov.ua Their large Stokes shifts are particularly advantageous as they minimize self-quenching and reduce background interference in sensing applications. mdpi.comnih.gov

Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) have been designed as fluorescent chemosensors for the detection of various metal ions, including Zn2+ and Hg2+. rsc.orgrsc.org These sensors typically operate via a fluorescence enhancement ("turn-on") or quenching ("turn-off") mechanism upon binding to the target ion. The selectivity of these probes can be tuned by modifying the substituent groups on the imidazo[1,5-a]pyridine core. For example, pyridine-based fluorescent sensors have been shown to rapidly identify and detect toxic heavy metal ions like Cr2+, Hg2+, Ni2+, and Co2+. mdpi.com

Furthermore, imidazo[1,5-a]pyridine-based fluorescent probes have been developed for the detection of anions and small molecules. A notable example is a probe designed for the specific recognition of sulfite (B76179) (SO3 2-), which exhibits a 75-fold fluorescence enhancement upon detection. nih.gov Another sensor based on the same scaffold demonstrated rapid and selective detection of sulfite within one minute. nih.gov

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their compact shape and emissive characteristics, make them suitable for biological imaging applications. mdpi.comnih.gov A series of new dyes based on the fluorescent imidazo[1,5-a]pyridine moiety have been specifically designed and synthesized for fluorescence cell imaging. unito.it These compounds have shown good permeability through the cell wall and plasma membrane and have been effectively internalized in plant tissues while retaining strong fluorescence in aqueous media. unito.it

Furthermore, their solvatochromic behavior, where the emission wavelength is sensitive to the polarity of the environment, makes them excellent probes for studying membrane dynamics. mdpi.com Research has shown that imidazo[1,5-a]pyridine-based fluorophores can successfully intercalate into the lipid bilayer of liposomes, which serve as artificial membrane models. mdpi.com This allows for the investigation of membrane fluidity and hydration, which are important indicators of cellular health. mdpi.comnih.gov Probes based on imidazo[1,5-a]pyridines have also been reported as effective ratiometric pH sensors in living cells. rsc.org

Investigation as a Privileged Pharmacophoric Scaffold in Pre-clinical Drug Discovery Research

The imidazo[1,5-a]pyridine core is a versatile heterocyclic system that has garnered considerable attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse interactions with various biological targets, making it an attractive starting point for the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For imidazo[1,5-a]pyridine derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activity.

For instance, in the development of 5-HT4 receptor partial agonists for cognitive disorders, SAR studies on a series of imidazo[1,5-a]pyridine carboxamide derivatives revealed that modifications at various positions of the scaffold significantly impact receptor affinity and functional activity. The focused SAR exploration and subsequent optimization of ADME (absorption, distribution, metabolism, and excretion) properties led to the discovery of a lead compound with potent, selective, and brain-penetrant 5-HT4 partial agonist activity, showing efficacy in animal models of cognition. nih.govnih.gov

Enzyme Inhibition Studies

Imidazo[1,5-a]pyridine derivatives have been investigated as inhibitors of several enzymes implicated in various diseases.

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO): Certain 5- or 8-substituted imidazo[1,5-a]pyridines have been identified as useful inhibitors of IDO and/or TDO. google.com These enzymes are crucial in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in immune evasion in cancer, making their inhibitors promising candidates for cancer immunotherapy.

Kinases: The imidazo[1,5-a]pyridine scaffold has been explored for the development of kinase inhibitors. For example, a series of imidazole[1,5-a]pyridine derivatives were synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. Computational simulations, including umbrella sampling and steered molecular dynamics, were used to determine their absolute binding free energies, identifying promising candidates for further preclinical development. nih.gov

Thromboxane (B8750289) A2 Synthetase: A class of imidazo[1,5-a]pyridines has been reported as inhibitors of thromboxane A2 synthetase, an enzyme involved in platelet aggregation and vasoconstriction. This suggests their potential application in cardiovascular diseases.

HIV-1 Protease: The imidazo[1,5-a]pyridine scaffold has been investigated for the development of inhibitors against HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. nih.gov

Antimicrobial Research

The antimicrobial potential of imidazo[1,5-a]pyridine derivatives has been explored against a range of pathogens.

Antibacterial and Antifungal Agents: Research into related heterocyclic systems, such as imidazo[1,5-a]quinoxaline (B8520501) derivatives, has shown that modifications to the core structure, such as the introduction of N-alkyl-pyridinium salts, can lead to compounds with effective bacteriostatic and fungistatic activities. nih.gov More specifically, certain 1-cyano-imidazo[1,5-a]pyridines have demonstrated notable antifungal activity against agricultural pathogens like Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana, in some cases exceeding the efficacy of the commercial fungicide triadimefon.

Anticancer Research (non-clinical)

Imidazo[1,5-a]pyridine derivatives have shown promise in non-clinical anticancer research through various mechanisms of action.

Tubulin Polymerization Inhibition: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their cytotoxic activity. These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular docking studies suggested that these hybrids bind to the colchicine-binding site of tubulin. nih.gov More recent research on imidazo[1,5-a]pyridine-based chalcones also identified derivatives with microtubule destabilization properties. nih.gov

PI3K/Akt Pathway Modulation: The same imidazo[1,5-a]pyridine-benzimidazole hybrids that inhibit tubulin polymerization were also found to modulate the PI3K/Akt signaling pathway. Treatment of cancer cells with these compounds led to a marked decrease in the levels of phosphorylated PTEN and AKT, key components of this pro-survival pathway. nih.gov

Cytotoxicity in Cell Lines: Numerous studies have demonstrated the cytotoxic effects of imidazo[1,5-a]pyridine derivatives against a panel of human cancer cell lines. For example, imidazo[1,5-a]pyridine-benzimidazole hybrids showed significant cytotoxicity with GI50 values in the micromolar to sub-micromolar range. nih.gov Similarly, symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes displayed high cytotoxicity toward human lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov The table below summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-based chalcones. nih.gov

CompoundMCF-7 (Human breast cancer) IC50 (μM)HCT116 (Colon cancer) IC50 (μM)MG-63 (Bone cancer) IC50 (μM)PC-3 (Prostate cancer) IC50 (μM)HepG2 (Liver cancer) IC50 (μM)HEK293 (Human embryonic kidney) IC50 (μM)
7a 1.8 ± 0.052.1 ± 0.042.9 ± 0.052.5 ± 0.033.1 ± 0.0424.5 ± 0.54
7b 2.1 ± 0.042.5 ± 0.033.2 ± 0.062.9 ± 0.053.5 ± 0.0626.8 ± 0.49
7c 1.5 ± 0.031.9 ± 0.052.5 ± 0.042.1 ± 0.042.8 ± 0.0521.7 ± 0.61
7d 2.5 ± 0.062.9 ± 0.043.8 ± 0.053.2 ± 0.064.1 ± 0.0329.3 ± 0.55
7e 1.2 ± 0.041.5 ± 0.062.1 ± 0.031.8 ± 0.052.5 ± 0.0418.9 ± 0.48
7f 2.9 ± 0.053.2 ± 0.034.1 ± 0.043.8 ± 0.044.5 ± 0.0531.2 ± 0.63
7g 1.1 ± 0.031.4 ± 0.041.9 ± 0.051.6 ± 0.032.1 ± 0.0616.5 ± 0.52
7h 3.2 ± 0.043.5 ± 0.054.5 ± 0.034.1 ± 0.054.9 ± 0.0435.8 ± 0.47
7i 0.9 ± 0.051.2 ± 0.031.5 ± 0.041.3 ± 0.041.8 ± 0.0314.1 ± 0.65
7j 3.5 ± 0.033.9 ± 0.064.9 ± 0.054.5 ± 0.065.2 ± 0.0538.4 ± 0.58
Doxorubicin 0.8 ± 0.040.9 ± 0.051.1 ± 0.030.9 ± 0.031.3 ± 0.0412.6 ± 0.44

Central Nervous System (CNS) Research (non-clinical)

The imidazo[1,5-a]pyridine scaffold has also been investigated for its potential in treating CNS disorders.

5-HT4 Receptor Partial Agonism: A notable area of research is the development of imidazo[1,5-a]pyridine derivatives as 5-hydroxytryptamine4 (5-HT4) receptor partial agonists. These agents are being explored for the symptomatic and potentially disease-modifying treatment of cognitive disorders associated with Alzheimer's disease. nih.govnih.gov Research in this area has led to the identification of a lead compound with cognition-enhancing properties in animal models. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of 3-isopropylimidazo[1,5-a]pyridine-carboxamide derivatives has provided insights into the molecular basis for their partial agonism at the 5-HT4 receptor. nih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Imidazo[1,5-a]pyridines

A primary challenge in the study of halogenated imidazo[1,5-a]pyridines is the development of synthetic routes that are not only high-yielding but also environmentally sustainable. Much of the existing synthetic methodology for related heterocyclic systems relies on traditional methods that may involve harsh conditions or expensive and toxic transition-metal catalysts. nih.govresearchgate.net

Future research should prioritize the development of greener synthetic alternatives. A promising avenue is the expansion of transition-metal-free C-H functionalization reactions. nih.gov Methodologies using inexpensive and readily available halogen sources, such as sodium chlorite (B76162) or bromite (B1237846), have been successfully applied to the regioselective halogenation of imidazo[1,2-a]pyridines and could be adapted for the imidazo[1,5-a]pyridine (B1214698) core. nih.govresearchgate.net Furthermore, iodine-mediated reactions, which proceed without transition metals, represent another sustainable approach to constructing the core heterocycle. rsc.org The use of molecular oxygen as a clean, terminal oxidant in catalytic cycles is another strategy that warrants further investigation for this class of compounds. organic-chemistry.org

Key objectives for future synthetic research include:

Regioselective Halogenation: Developing methods that allow for the precise and predictable installation of different halogen atoms at specific positions on the imidazo[1,5-a]pyridine scaffold.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, minimizing waste.

Catalyst Innovation: Exploring earth-abundant metal catalysts or organocatalysts as alternatives to precious metal catalysts.

Flow Chemistry: Investigating continuous flow processes for the synthesis of these compounds, which can offer improved safety, scalability, and efficiency over traditional batch methods.

Advanced Computational Design of Imidazo[1,5-a]pyridine Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. While computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of related imidazopyridine derivatives nih.govresearchgate.netresearchgate.net, a systematic in silico design and screening approach for halogenated imidazo[1,5-a]pyridines is largely absent.

Future work should employ advanced computational modeling to predict the properties of new derivatives of 5-Bromo-7-chloroimidazo[1,5-a]pyridine before their synthesis. This rational design approach can save significant time and resources. DFT calculations can be used to determine key electronic properties, such as HOMO-LUMO energy gaps, which are crucial for optoelectronic applications. nih.gov Molecular docking and dynamic simulations can predict the binding affinity and mode of interaction with biological targets, guiding the design of new potential therapeutic agents. nih.gov

Specific computational research goals should include:

Property Prediction: Creating computational models to accurately predict photophysical properties (absorption/emission wavelengths, quantum yields) and biological activities.

Virtual Library Screening: Generating and screening large virtual libraries of this compound derivatives to identify candidates with the most promising properties for specific applications.

Exploration of Novel Intermolecular Interactions and Self-Assembly Capabilities

The bromine and chlorine atoms on the this compound scaffold are not merely synthetic handles; they are key drivers of intermolecular interactions, particularly halogen bonding. Halogen bonding is a highly directional, non-covalent interaction that can be exploited for crystal engineering and the rational design of supramolecular assemblies. The interplay between these halogen bonds, π-π stacking of the aromatic core, and potential hydrogen bonds dictates the solid-state packing and, consequently, the material's bulk properties.

A significant research gap exists in the systematic study of these interactions for this specific di-halogenated system. Future research should focus on a detailed investigation of the solid-state structures of this compound and its derivatives through single-crystal X-ray diffraction. This experimental work should be complemented by theoretical studies, such as Symmetry-Adapted Perturbation Theory (SAPT) analysis, to quantify the strength and nature of the various intermolecular forces at play. mdpi.com Understanding these fundamental interactions is a prerequisite for designing materials with tailored properties, such as organic semiconductors, liquid crystals, or porous materials.

Integration of this compound into Complex Molecular Systems for Multifunctional Applications

The imidazo[1,5-a]pyridine nucleus is a versatile scaffold that has been incorporated into a wide range of functional systems, including fluorescent probes and materials for optoelectronic devices. rsc.orgmdpi.com The halogen substituents on this compound serve as versatile anchor points for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity allows the molecule to be used as a key building block for constructing larger, more complex molecular architectures.

Future research should exploit this potential by integrating the this compound unit into multifunctional systems. For instance, it could serve as the core of a donor-π-acceptor (D–π–A) fluorophore for applications in white light-emitting diodes or as a sensor. rsc.org Its ability to act as a ligand for metal ions could be used to create novel coordination compounds or metal-organic frameworks (MOFs) with interesting optical or catalytic properties. researchgate.net Furthermore, attaching it to other functional moieties, such as photosensitizers like chlorins nih.gov, could lead to new agents for photodynamic therapy.

Addressing Specific Research Gaps Identified for Halogenated Imidazo[1,5-a]pyridines

A comprehensive review of the current landscape reveals several specific and critical gaps in the knowledge surrounding halogenated imidazo[1,5-a]pyridines. Addressing these gaps is essential for the advancement of the field.

Research AreaIdentified GapProposed Future Direction
Synthesis Lack of documented, regioselective methods for producing multiply and differentially halogenated imidazo[1,5-a]pyridines.Development of orthogonal synthetic strategies that allow for the stepwise and controlled introduction of different halogens onto the heterocyclic core.
Photophysics The specific influence of the 5-bromo-7-chloro substitution pattern on the photophysical properties (e.g., fluorescence, phosphorescence) is unknown.A systematic photophysical study comparing this compound with its non-halogenated, mono-halogenated, and other di-halogenated isomers.
Medicinal Chemistry While the parent scaffold is known to be biologically active, the therapeutic potential of the 5-bromo-7-chloro derivative remains unexplored.Screening of the compound against various biological targets, such as protein kinases or microbial enzymes, to identify potential therapeutic applications.
Materials Science The utility of this compound as a building block for functional materials (e.g., organic electronics, polymers) has not been demonstrated.Polymerization or incorporation into larger conjugated systems via cross-coupling reactions at the bromo and chloro positions to evaluate its potential in materials science.

By systematically pursuing these future research directions and addressing the unaddressed challenges, the scientific community can fully harness the potential of this compound as a valuable molecular entity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-7-chloroimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of halogenated precursors with aminomethylpyridines. For example, polyphosphoric acid (PPA) and phosphorous acid are effective catalysts for cyclization at 160°C, yielding imidazo[1,5-a]pyridine derivatives (e.g., 76% yield for a brominated analog) . Bromination of intermediate chlorinated analogs (e.g., 6-chloroimidazo[1,2-a]pyridine) using bromine in acetic acid under inert conditions is another viable route . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and reaction time.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Multi-nuclear NMR (1H, 13C) is essential for verifying substitution patterns and aromaticity. HRMS provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. For example, in analogous compounds, 1H NMR peaks at δ 8.2–8.5 ppm confirm pyridine protons, and bromine/chlorine substitution shifts are detectable via 13C NMR . Elemental analysis further validates purity (>97%) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model electron density and thermochemistry. Basis sets like 6-31G* are suitable for halogenated heterocycles. Studies on similar imidazo-pyridines show that bromine’s electronegativity lowers HOMO-LUMO gaps, enhancing electrophilic reactivity . Solvent effects (e.g., PCM models) refine predictions for reaction pathways in polar media.

Q. What strategies resolve contradictions in reported synthetic yields for halogenated imidazo[1,5-a]pyridines?

  • Methodological Answer : Discrepancies often arise from catalyst purity, solvent hygroscopicity, or side reactions (e.g., dehalogenation). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, PPA-catalyzed reactions require strict anhydrous conditions to prevent hydrolysis, while bromination in acetic acid benefits from controlled stoichiometry (1.2 eq Br₂) to minimize di-substitution . Replicating conditions with inline monitoring (e.g., FTIR) reduces variability.

Q. How do structural modifications (e.g., halogen placement) affect the biological activity of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Bromine at position 5 and chlorine at position 7 enhance steric bulk and electron-withdrawing effects, improving binding to targets like PARP inhibitors or kinase domains. SAR studies on analogs show that bromine increases metabolic stability, while chlorine fine-tunes lipophilicity (logP). In vitro assays (e.g., IC50 measurements against cancer cell lines) paired with molecular docking reveal substituent-specific interactions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scale-up risks include exothermic side reactions (e.g., during bromination) and catalyst recovery. Continuous flow reactors mitigate heat dissipation issues, while immobilized PPA reduces waste. Purification via column chromatography is impractical at scale; instead, recrystallization from ethanol/DMF mixtures achieves >95% purity . Environmental protocols for halogenated waste (e.g., neutralization before disposal) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.